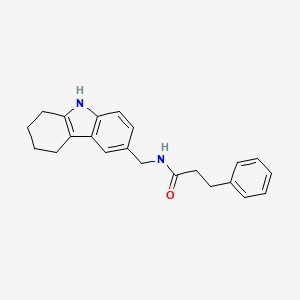

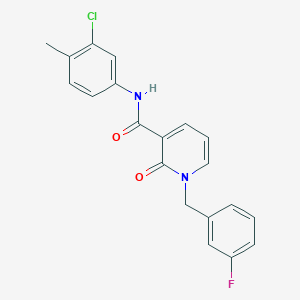

3-phenyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1H-Carbazole, 2,3,4,9-tetrahydro- is a chemical compound with the formula C12H13N . It has a molecular weight of 171.2383 .

Synthesis Analysis

The synthesis of similar molecules often involves asymmetric reductive amination directed by chiral (phenyl)ethylamines . Another method used for the synthesis of tetrahydrocarbazoles involves the use of 1-butyl-3-methylimidazolium tetrafluoroborate [bmim (BF4)] ionic liquid as a catalyst .Molecular Structure Analysis

The structure of 1H-Carbazole, 2,3,4,9-tetrahydro- is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The key step in the synthesis of similar molecules is an asymmetric reductive amination directed by chiral (phenyl)ethylamines .Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Carbazole, 2,3,4,9-tetrahydro- include a molecular weight of 171.2383 .科学的研究の応用

Synthesis and Characterization of Novel Carbazole-Containing Soluble Polyimides

Carbazole-based diamines have been utilized in the synthesis of homopolyimides and copolyimides, demonstrating solubility in organic polar solvents and thermal stability. These materials, derived from carbazole or N-phenylcarbazole, show potential in high-performance polymer applications due to their favorable solubility and thermal properties (Chen & Natansohn, 1999).

Application in Analytical Chemistry

Phenylcarbamate derivatives have been developed for the GC-MS characterization of 3-hydroxyalkanoic acids in lipopolysaccharides, demonstrating their utility in analytical chemistry for identifying molecular weights and chain lengths of fatty acids, aiding in the structural analysis of biological molecules (Hollingsworth & Dazzo, 1988).

Antibacterial Activity of Azole Derivatives

Research into azole derivatives synthesized from 3-[(4-methylphenyl)amino]propanehydrazide and its N′-phenylcarbamoyl derivatives has shown good antibacterial activity against Rhizobium radiobacter, highlighting the potential of such compounds in developing new antibacterial agents (Tumosienė et al., 2012).

Immunomodulating Activity of N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides

These compounds have been synthesized and evaluated for their immunomodulating activity, showing potential in enhancing macrophage cytotoxicity and stimulating host-mediated antibacterial defenses in mice. This research indicates the possible use of such compounds in treating immune-related conditions (Doria et al., 1991).

Synthesis and Anticonvulsant Studies

N-Benzyl-3-[(chlorophenyl)amino]propanamides have been explored for their anticonvulsant properties, demonstrating significant potency against generalized seizures in preclinical models. This research underscores the therapeutic potential of carbazole derivatives in epilepsy management (Idris et al., 2011).

Safety and Hazards

将来の方向性

作用機序

Target of Action

It is known that indole derivatives, which include the 2,3,4,9-tetrahydro-1h-carbazol-6-yl moiety, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets through various mechanisms, often resulting in changes in cellular function . The specific interactions and resulting changes would depend on the specific receptors that this compound targets.

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological activity of this compound.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it is likely that this compound would have diverse molecular and cellular effects.

特性

IUPAC Name |

3-phenyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O/c25-22(13-11-16-6-2-1-3-7-16)23-15-17-10-12-21-19(14-17)18-8-4-5-9-20(18)24-21/h1-3,6-7,10,12,14,24H,4-5,8-9,11,13,15H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDIZAFAAFGVHFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)CCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-((2-Chloro-6-fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2917892.png)

![5-Methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2917893.png)

![5-(3-chlorobenzyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2917895.png)

![3,3-Dimethyl-1-[4-(trifluoromethyl)thiophene-2-carbonyl]piperidine-2-carbonitrile](/img/structure/B2917896.png)

![N-(3-chloro-4-methylphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2917898.png)

![1-[(5-Chlorothiophen-2-yl)sulfonyl]-3-(2-methylpropanesulfonyl)piperidine](/img/structure/B2917901.png)

![3-(4-chloro-3-methylphenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2917913.png)